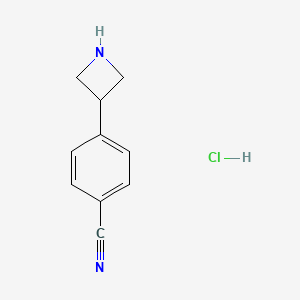

4-(Azetidin-3-yl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUIYOUNRIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Azetidin-3-yl)benzonitrile hydrochloride typically involves:

- Formation of the azetidine ring, a four-membered nitrogen-containing heterocycle.

- Attachment of the benzonitrile group at the 4-position relative to the azetidine nitrogen.

- Conversion of the free base to its hydrochloride salt to improve stability and solubility.

The azetidine ring is often constructed via intramolecular cyclization or alkylation reactions starting from readily available amine precursors.

Preparation of Azetidin-3-ol and Its Derivatives as Key Intermediates

A crucial intermediate in synthesizing azetidine derivatives is azetidin-3-ol or its protected forms. An optimized industrial process for 1-benzylazetidin-3-ol, which can be converted to azetidin-3-ol hydrochloride, has been reported. This process uses benzylamine as a low-cost, commercially available starting material and minimizes side products such as di(3-chloro-2-hydroxypropyl)benzylamine, enhancing overall yield and cost-effectiveness.

- Starting material: benzylamine.

- Formation of 1-benzylazetidin-3-ol through cyclization.

- Subsequent deprotection and conversion to azetidin-3-ol hydrochloride.

- Economical and scalable with reduced impurities.

This approach provides a robust route to the azetidine core, which can be further functionalized to introduce the benzonitrile substituent.

Alkylation Route for Azetidine Ring Formation

An alternative and scalable route to azetidine derivatives involves alkylation of aromatic amines with bis(halomethyl)oxetane derivatives, facilitating ring closure to form azetidine rings.

Key findings from recent research:

- Alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under basic conditions forms azetidine-containing spirocycles.

- Optimal conditions use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane.

- Bases like sodium hydroxide or potassium hydroxide at elevated temperatures (~80 °C) give high conversion (up to 94% by HPLC area).

- The reaction is scalable to 100 g with high isolated yields (~87%) and product purity (>99%).

- This method avoids expensive catalysts and protecting groups, reducing cost and complexity.

Though this specific example targets a spiro-azaspiro compound, the principles of azetidine ring formation via alkylation of aromatic amines with bis(halomethyl)alkyl reagents are applicable to the synthesis of this compound or similar compounds.

Conversion to Hydrochloride Salt

The free base azetidine derivatives are typically converted to their hydrochloride salts by treatment with hydrochloric acid in suitable solvents such as isopropanol or tetrahydrofuran. This step:

- Enhances compound stability.

- Improves crystallinity and handling.

- Facilitates purification.

This conversion is straightforward and commonly applied in the final stages of azetidine compound synthesis.

Summary Table of Preparation Methods

Research Findings and Analysis

- The industrial process for azetidin-3-ol hydrochloride synthesis from benzylamine is cost-effective and scalable, minimizing side products and using commercially available materials.

- Palladium-catalyzed coupling enables selective introduction of the benzonitrile group under mild conditions, suitable for complex molecules.

- Alkylation-based azetidine ring formation using bis(halomethyl)oxetane derivatives is a promising, scalable, and protecting-group-free method, demonstrated at multigram scale with excellent yields and purity.

- Conversion to hydrochloride salts is a standard final step to enhance compound utility in pharmaceutical contexts.

The preparation of this compound involves strategic azetidine ring formation and benzonitrile introduction, with several robust, scalable methods documented. Industrially optimized cyclization of benzylamine derivatives and palladium-catalyzed amination provide reliable routes, while alkylation with bis(halomethyl)oxetane offers a cost-effective alternative avoiding expensive catalysts and protecting groups. Final conversion to the hydrochloride salt ensures product stability and suitability for further applications.

These diverse approaches, supported by detailed reaction conditions and optimization data, provide a comprehensive toolkit for the synthesis of this important compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can produce 4-(Azetidin-3-yl)benzylamine.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

4-(Azetidin-3-yl)benzonitrile hydrochloride has found applications in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.

Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Azetidin-3-yl)benzonitrile hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Observations:

Core Structural Features: All analogs share a benzonitrile or substituted benzene backbone. Azetidine is either directly attached (as in the target compound) or linked via spacers (e.g., methylene, amino, or ester groups).

Functional Group Impact: Nitrile vs. Morpholine Addition: 4-(Azetidin-3-yl)morpholine HCl incorporates a morpholine ring, improving water solubility and hydrogen-bonding capacity due to the oxygen atom .

Biological Activity

4-(Azetidin-3-yl)benzonitrile hydrochloride is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C₁₀H₁₁ClN₂ and a molecular weight of approximately 194.66 g/mol, it is classified as a hydrochloride salt, which enhances its solubility in aqueous environments. The compound features a unique structure comprising a benzonitrile moiety linked to an azetidine ring, which contributes to its chemical reactivity and biological interactions.

The synthesis of this compound typically involves nucleophilic substitution reactions, particularly due to the presence of the benzonitrile group. The compound can undergo hydrolysis under various conditions, resulting in derivatives such as 4-(azetidin-3-yl)benzoic acid. The azetidine ring also allows for cyclization reactions that may yield more complex structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar azetidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

The biological activity of this compound can be attributed to its structural characteristics that facilitate binding to various biological targets. The azetidine ring enhances lipophilicity, allowing better membrane penetration, while the benzonitrile moiety may interact with specific receptors or enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzonitrile | Pyrrolidine ring instead of azetidine | Different anticancer profile |

| 4-(Morpholin-4-yl)benzonitrile | Morpholine ring | Enhanced solubility and varied reactivity |

| 4-(Thiazolidin-2-yl)benzonitrile | Thiazolidine ring | Potentially different interaction mechanisms |

These comparisons illustrate how the azetidine structure may confer distinct pharmacological properties compared to other heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(Azetidin-3-yl)benzonitrile hydrochloride, and how does the hydrochloride salt influence reaction conditions?

- Methodological Answer : Synthesis typically involves coupling reactions between azetidine derivatives and benzonitrile precursors. For example, the aza-Michael addition of NH-heterocycles with substituted acrylates can form the azetidine core, followed by nitrile group introduction via nucleophilic substitution . The hydrochloride salt is introduced during final purification (e.g., recrystallization in acidic ethanol) to enhance solubility and stability for biological studies. Reaction conditions (e.g., solvent choice like acetonitrile, temperature control at 20–25°C, and stoichiometric ratios) are critical to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ resolves azetidine ring protons (δ 3.5–4.0 ppm) and nitrile carbon signals (δ ~120 ppm). Compare shifts to analogous azetidine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity. Monitor for residual solvents or byproducts (e.g., unreacted benzonitrile precursors) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 219.1 (free base) and 255.6 (hydrochloride adduct) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when encountering competing side reactions?

- Methodological Answer :

- Byproduct Analysis : Identify intermediates (e.g., azetidine ring-opening products) via LC-MS. Adjust reaction pH to stabilize the azetidine moiety .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve regioselectivity. For example, Pd(OAc)₂ with triphenylphosphine enhances nitrile-azetidine bond formation .

- Temperature Control : Maintain temperatures below 30°C during azetidine ring formation to prevent thermal decomposition .

Q. What strategies are recommended for analyzing conflicting biological activity data in studies involving this compound?

- Methodological Answer :

- Purity Verification : Re-test biological activity after repurifying the compound via preparative HPLC to rule out impurities (e.g., residual hydrochloride salts or solvents) .

- Solubility Assessment : Confirm solubility in assay buffers (e.g., PBS or DMSO) using nephelometry. The hydrochloride salt form may require pH adjustment (e.g., 6.5–7.5) to prevent aggregation .

- Bioassay Standardization : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to exclude method-specific artifacts .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins. Validate hits via surface plasmon resonance (SPR) .

- Structural Dynamics : Employ fluorescence spectroscopy (e.g., time-resolved measurements) to monitor conformational changes in target proteins upon compound binding, as seen in twisted intramolecular charge-transfer (TICT) studies .

- Cellular Imaging : Label the compound with a fluorophore (e.g., BODIPY) to track subcellular localization via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.